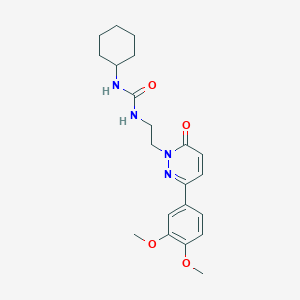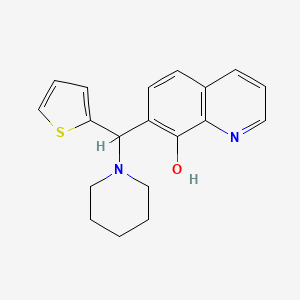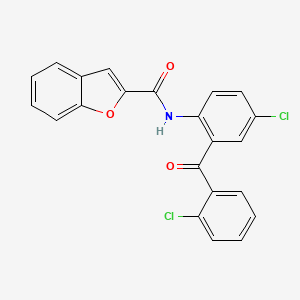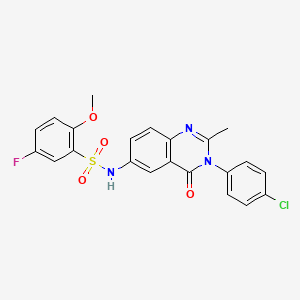
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as BFO and belongs to the class of halogenated epoxides. The compound has been widely studied for its potential use in medicinal chemistry, particularly in the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane involves the formation of DNA adducts, which ultimately leads to DNA damage and cell death. The compound is believed to react with the nucleophilic sites on DNA, resulting in the formation of covalent adducts. These adducts can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxic effects against cancer cells, while having minimal toxicity towards normal cells. The compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. BFO has also been shown to inhibit the growth and migration of cancer cells, making it a promising candidate for further development as an anticancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane in lab experiments is its potent anticancer activity. The compound has been found to exhibit activity against various types of cancer cells, making it a versatile tool for studying cancer biology. However, one of the limitations of using BFO in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane. One area of focus is the development of more potent derivatives of BFO with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the compound's mechanism of action and its potential use in combination therapies with other anticancer drugs. Finally, there is a need for further studies to determine the safety and efficacy of BFO in preclinical and clinical trials, with the ultimate goal of developing it into a viable anticancer drug.
Métodos De Síntesis
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane can be achieved through various methods, including epoxidation of the corresponding olefin, halogenation of the epoxide ring, and substitution of the halogen atom with a methoxy group. One of the most common methods for synthesizing BFO is through the reaction of 4-bromo-2-fluoroaniline with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure BFO.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BFO has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYYDBPQIHIIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)


![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2455100.png)

![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)
![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)
